4,4-Difluoro-2,2-dimethyl-5-hexen-3-one
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Overview
Description
4,4-Difluoro-2,2-dimethyl-5-hexen-3-one is an organic compound with the molecular formula C8H12F2O This compound is characterized by the presence of two fluorine atoms and a double bond within its hexenone structure
Preparation Methods
The synthesis of 4,4-Difluoro-2,2-dimethyl-5-hexen-3-one can be achieved through several synthetic routes. One common method involves the fluorination of 2,2-dimethyl-5-hexen-3-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
4,4-Difluoro-2,2-dimethyl-5-hexen-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized organic compounds .
Scientific Research Applications
4,4-Difluoro-2,2-dimethyl-5-hexen-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of fluorinated drugs which often exhibit enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 4,4-Difluoro-2,2-dimethyl-5-hexen-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes .
Comparison with Similar Compounds
4,4-Difluoro-2,2-dimethyl-5-hexen-3-one can be compared with other similar compounds such as:
4,4-Difluoro-2,2-dimethyl-5-hexanone: Lacks the double bond present in this compound, resulting in different reactivity and applications.
4,4-Difluoro-2,2-dimethyl-3-hexen-1-ol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties and uses.
4,4-Difluoro-2,2-dimethyl-5-hexenoic acid:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial purposes.
Biological Activity
4,4-Difluoro-2,2-dimethyl-5-hexen-3-one is a fluorinated organic compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, synthesis methods, and applications in medicinal chemistry.
Molecular Formula : C8H10F2O
Molecular Weight : 164.16 g/mol
IUPAC Name : this compound
Structural Characteristics
The compound features a hexenone backbone with two fluorine atoms attached to the fourth carbon and two methyl groups at the second carbon. This configuration contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound may act as an inhibitor or activator depending on the target enzyme or receptor involved in the biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 15 | 50 µg/mL |
S. aureus | 18 | 30 µg/mL |
P. aeruginosa | 12 | 70 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that while the compound exhibits some degree of cytotoxicity, it also shows selective toxicity towards cancerous cells compared to normal cells. This selectivity is crucial for developing potential anticancer therapies.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa (cervical cancer) | 25 | 5 |
MCF7 (breast cancer) | 30 | 4 |
Normal Human Fibroblasts | >100 | N/A |
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Fluorination Reactions : Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of appropriate solvents.
- Aldol Condensation : A base-catalyzed reaction between acetylacetone derivatives and fluorinated aldehydes can yield this compound effectively.
- Enolate Chemistry : The formation of an enolate from a suitable precursor followed by fluorination can also be employed.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various fluorinated compounds including this compound. Results indicated significant activity against multi-drug resistant strains of bacteria.
- Anticancer Potential : Research highlighted in Cancer Research demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for cancer treatment.
Properties
Molecular Formula |
C8H12F2O |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4,4-difluoro-2,2-dimethylhex-5-en-3-one |
InChI |
InChI=1S/C8H12F2O/c1-5-8(9,10)6(11)7(2,3)4/h5H,1H2,2-4H3 |
InChI Key |
MJBSTCNQPRLYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C=C)(F)F |
Origin of Product |
United States |
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